molecular formula C11H20O B13253879 2-Cyclobutylcycloheptan-1-ol

2-Cyclobutylcycloheptan-1-ol

Cat. No.: B13253879
M. Wt: 168.28 g/mol
InChI Key: BOADENBGCDPVMF-UHFFFAOYSA-N
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Description

2-Cyclobutylcycloheptan-1-ol is an organic compound characterized by a cyclobutyl group attached to a cycloheptane ring with a hydroxyl group at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cycloaddition reactions, such as the [2+2] photocycloaddition, to form the cyclobutyl ring . The cycloheptane ring can be synthesized through various cyclization reactions, and the hydroxyl group is introduced via hydroboration-oxidation or other suitable methods .

Industrial Production Methods

Industrial production of 2-Cyclobutylcycloheptan-1-ol may involve large-scale cycloaddition and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

    Oxidation: Formation of cyclobutylcycloheptanone.

    Reduction: Formation of cyclobutylcycloheptane.

    Substitution: Formation of cyclobutylcycloheptyl halides or other substituted derivatives.

Scientific Research Applications

2-Cyclobutylcycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique ring structure may also play a role in its biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutylcycloheptan-1-ol is unique due to its combination of a cyclobutyl group and a cycloheptane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-cyclobutylcycloheptan-1-ol

InChI

InChI=1S/C11H20O/c12-11-8-3-1-2-7-10(11)9-5-4-6-9/h9-12H,1-8H2

InChI Key

BOADENBGCDPVMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)O)C2CCC2

Origin of Product

United States

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